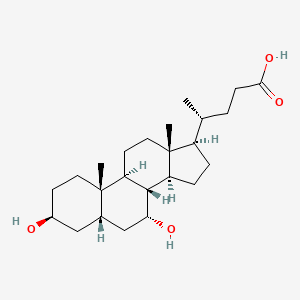

3β,7α-ジヒドロキシ-5β-コラン-24-酸

概要

説明

科学的研究の応用

Cholesterol Metabolism

This compound plays a significant role in cholesterol metabolism and has been investigated for its ability to modulate bile acid synthesis and secretion. Its structural similarity to natural bile acids suggests it may influence lipid metabolism and help in the management of hyperlipidemia .

Hepatoprotective Effects

Research indicates that this compound exhibits hepatoprotective properties. It has been shown to mitigate liver damage caused by various toxins and may enhance liver function by promoting bile flow and reducing cholesterol levels in the liver .

Anti-inflammatory Activity

Studies have demonstrated that this compound can exert anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation in conditions such as non-alcoholic fatty liver disease (NAFLD) .

Potential in Cancer Therapy

Emerging research suggests that this compound may have anticancer properties. It has been linked to the modulation of cell signaling pathways involved in cancer cell proliferation and apoptosis . Further studies are required to fully elucidate its mechanisms of action in cancer therapy.

Case Study 1: Hepatoprotective Mechanism

A study conducted on animal models demonstrated that administration of this compound significantly reduced liver enzyme levels associated with hepatic injury. The results indicated a decrease in oxidative stress markers and an increase in antioxidant enzyme activities .

Case Study 2: Lipid Profile Improvement

In a clinical trial involving patients with dyslipidemia, administration of this compound resulted in a marked reduction in total cholesterol and LDL levels while increasing HDL levels over a period of six months . This suggests its potential as a therapeutic agent in managing dyslipidemia.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[(3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid typically involves multiple steps, starting from simpler steroid precursors. The key steps often include hydroxylation reactions to introduce the hydroxyl groups and the formation of the pentanoic acid side chain through esterification or other carboxylation reactions. Reaction conditions may vary, but they generally require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to ensure the compound meets the required standards for its intended applications.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce secondary or tertiary alcohols.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors or enzymes involved in steroid metabolism. The hydroxyl groups and the pentanoic acid side chain play crucial roles in its binding affinity and activity. The compound may modulate the activity of these targets, leading to various biological effects, such as anti-inflammatory or anabolic responses.

類似化合物との比較

Similar Compounds

Similar compounds include other steroids with hydroxyl groups and carboxylic acid side chains, such as:

- Cholic acid

- Deoxycholic acid

- Chenodeoxycholic acid

Uniqueness

What sets (4R)-4-[(3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid apart is its specific stereochemistry and the presence of multiple hydroxyl groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for research and industrial applications.

生物活性

The compound (4R)-4-[(3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex steroidal structure with potential biological activities. This article reviews its properties and biological activities based on diverse research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Melting Point | >190°C (dec.) |

| Boiling Point | 547.1 ± 25.0 °C (Predicted) |

| Density | 1.128 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in Acetonitrile and Methanol (heated) |

| pKa | 4.76 ± 0.10 (Predicted) |

| Form | Solid |

| Color | White to Off-White |

These properties suggest that the compound is stable under certain conditions but may require specific solvents for effective dissolution.

Hormonal Activity

Research indicates that this compound may exhibit hormonal activity similar to that of steroid hormones. It has been shown to interact with estrogen receptors and may have implications in hormone-related therapies. For instance:

- Estrogen Receptor Modulation : Studies have suggested that compounds with similar structures can act as selective estrogen receptor modulators (SERMs), influencing gene expression related to growth and metabolism .

Antioxidant Properties

The antioxidant capacity of this compound has been explored in various studies:

- Free Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress and could have therapeutic implications in diseases associated with oxidative damage .

Anti-inflammatory Effects

Several investigations have highlighted the anti-inflammatory potential of this compound:

- Inhibition of Pro-inflammatory Cytokines : In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests a potential role in managing inflammatory diseases.

Case Study 1: Hormonal Regulation

In a study involving animal models of estrogen deficiency:

- The administration of the compound resulted in improved bone density and reduced markers of osteoporosis compared to control groups. This suggests a protective effect against bone loss associated with hormonal changes .

Case Study 2: Antioxidant Activity

A clinical trial assessed the antioxidant effects of similar compounds on patients with chronic obstructive pulmonary disease (COPD):

特性

IUPAC Name |

(4R)-4-[(3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-JGFDLHJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266009 | |

| Record name | (3β,5β,7α)-3,7-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3b,7a-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-24-5 | |

| Record name | (3β,5β,7α)-3,7-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3,7-dihydroxy-, (3beta,5beta,7alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β,5β,7α)-3,7-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3b,7a-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Isochenodeoxycholic acid in bile acid metabolism?

A1: Isochenodeoxycholic acid (isoCDCA) is a secondary bile acid formed from the metabolism of primary bile acids in the gut. A key process in its formation is the epimerization of the 3α-hydroxy group of Chenodeoxycholic acid to a 3β-hydroxy group, catalyzed by 3β-hydroxysteroid dehydrogenases (HSDs). [] While present in plasma, isoCDCA is virtually absent in bile, suggesting efficient conversion back to its 3α-hydroxy counterpart. This reverse reaction, important for maintaining the bile acid pool composition, is likely carried out by human liver class I alcohol dehydrogenase γγ isozyme, which exhibits 3β-HSD activity towards isoCDCA. []

Q2: How does Isochenodeoxycholic acid interact with Bacteroides uniformis in the context of colitis?

A2: While the provided research doesn't directly demonstrate an interaction between isoCDCA and Bacteroides uniformis, it highlights isoCDCA as a significant secondary bile acid whose production is increased by B. uniformis in the colon. [] This increased production, along with that of other bile acids like alpha-Muricholic acid (α-MCA), is linked to the alleviation of DSS-induced colitis in mice. [] This suggests a potential indirect role of isoCDCA in the beneficial effects exerted by B. uniformis on colitis, possibly through modulating intestinal inflammation and immune response.

Q3: Are there any analytical techniques that can be used to study Isochenodeoxycholic acid?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC/MS) is a valuable technique for identifying and quantifying bile acids, including isoCDCA. [] This method allows for the separation and detection of individual bile acids within complex biological samples like serum and urine. Researchers can use GC/MS to investigate the metabolic fate of isoCDCA, its levels in various disease states, and its potential interactions with other molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。